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molecular formula C12H14N2O2 B594487 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline CAS No. 1300031-61-1

3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline

Cat. No. B594487
M. Wt: 218.256
InChI Key: WHLKGQGVQDAOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557984B2

Procedure details

[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine (for a preparation see Intermediate 60, 27.4 g, 126 mmol) was dissolved in diethyl [(ethyloxy)methylidene]propanedioate (27.1 g, 126 mmol) and heated to 130° C. The solution was heated for 1 h, then cooled to room temperature and reduced to dryness in vacuo to give diethyl ({[3-(3,5-dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amino}methylidene)propanedioate (50.1 g), which after standing overnight became as a brown crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]2[CH:8]=[C:9]([NH2:15])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])=[C:5]([CH3:16])[O:4][N:3]=1.C(O[CH:20]=[C:21]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[C:22]([O:24][CH2:25][CH3:26])=[O:23])C>>[CH3:1][C:2]1[C:6]([C:7]2[CH:8]=[C:9]([NH:15][CH:20]=[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])=[C:5]([CH3:16])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1C=1C=C(C=CC1OC)N)C
Step Two
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
27.1 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C=1C=C(C=CC1OC)NC=C(C(=O)OCC)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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